(1-Metil-1H-indol-5-il)metilamina CAS No. 1343934-78-0"

>

(1-Metil-1H-indol-5-il)metilamina CAS No. 1343934-78-0"

>

(1-Metil-1H-indol-5-il)metilamina

Descripción general

Descripción

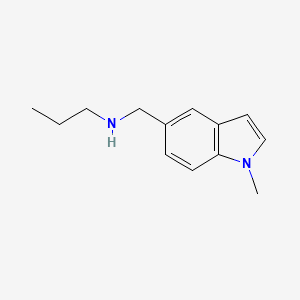

“(1-Methyl-1H-indol-5-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is also known by other names such as 1-methyl-1h-indol-5-amine, 5-amino-1-n-methylindole, 1-methyl-1h-indol-5-ylamine, and 5-amino-1-methylindole .

Molecular Structure Analysis

The molecular weight of “(1-Methyl-1H-indol-5-yl)methylamine” is 160.22 g/mol . The InChI Key is XYCZKICJSDSNOW-UHFFFAOYSA-N . The SMILES string representation is CN1C=CC2=CC(N)=CC=C12 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Methyl-1H-indol-5-yl)methylamine” are not fully detailed in the search results. It is known to be a solid .Aplicaciones Científicas De Investigación

Aplicaciones Antivirales

Se ha informado que los derivados del indol presentan actividades antivirales significativas. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra la influenza A y el virus Coxsackie B4 . La flexibilidad estructural del indol permite la síntesis de varios derivados que pueden adaptarse a objetivos antivirales específicos.

Efectos Antiinflamatorios y Analgésicos

Se sabe que el núcleo del indol contribuye a las propiedades antiinflamatorias y analgésicas en varios compuestos. Al modificar la estructura del indol, los investigadores pueden mejorar estos efectos, lo que lleva a posibles nuevos tratamientos para enfermedades inflamatorias .

Investigación Anticancerígena

Los derivados del indol se han explorado por sus propiedades anticancerígenas. Algunos compuestos han demostrado actividad contra líneas celulares cancerosas, lo que indica el potencial de las estructuras basadas en indol para desarrollarse como agentes quimioterapéuticos .

Actividad Antimicrobiana y Antituberculosa

El andamiaje del indol también está asociado con actividades antimicrobianas y antituberculosas. Se han investigado los derivados del indol por su efectividad contra Mycobacterium tuberculosis, el agente causal de la tuberculosis .

Propiedades Neurofarmacológicas

Los derivados del indol son importantes en neurofarmacología, con aplicaciones que van desde la neuroprotección hasta el tratamiento de enfermedades neurodegenerativas. La estructura del indol puede interactuar con varios sistemas de neurotransmisores, influyendo en su perfil farmacológico .

Química Agrícola

Los compuestos basados en indol, como el ácido indol-3-acético, desempeñan un papel en el crecimiento y desarrollo de las plantas. La investigación sobre los derivados del indol puede conducir al descubrimiento de nuevas hormonas vegetales o reguladores del crecimiento que pueden mejorar la productividad agrícola .

Química Sintética

Los derivados del indol son intermediarios clave en la química sintética. Sirven como bloques de construcción para la síntesis de moléculas complejas, incluidos productos naturales y productos farmacéuticos. La versatilidad del anillo del indol permite una amplia gama de modificaciones químicas .

Ciencia de Materiales

Las propiedades electrónicas del indol lo convierten en un candidato para aplicaciones en ciencia de materiales, como semiconductores orgánicos y polímeros conductores. La investigación en esta área se centra en explotar la naturaleza aromática del indol para desarrollar nuevos materiales con características electrónicas deseables .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, but specific pathways and their downstream effects need further investigation.

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities

Análisis Bioquímico

Biochemical Properties

(1-Methyl-1H-indol-5-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (1-Methyl-1H-indol-5-yl)methylamine, have been shown to inhibit the polymerization of tubulin, a protein essential for cell division . This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .

Cellular Effects

(1-Methyl-1H-indol-5-yl)methylamine has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle . Additionally, (1-Methyl-1H-indol-5-yl)methylamine may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of (1-Methyl-1H-indol-5-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest . Furthermore, it may interact with other proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Methyl-1H-indol-5-yl)methylamine can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to (1-Methyl-1H-indol-5-yl)methylamine may lead to sustained inhibition of cell division and induction of apoptosis .

Dosage Effects in Animal Models

The effects of (1-Methyl-1H-indol-5-yl)methylamine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects and dose-response relationships are critical for determining the optimal dosage for therapeutic applications .

Metabolic Pathways

(1-Methyl-1H-indol-5-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The metabolic flux and levels of metabolites can be influenced by this compound, affecting overall cellular metabolism . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of (1-Methyl-1H-indol-5-yl)methylamine .

Transport and Distribution

The transport and distribution of (1-Methyl-1H-indol-5-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern can influence the efficacy and toxicity of (1-Methyl-1H-indol-5-yl)methylamine .

Subcellular Localization

(1-Methyl-1H-indol-5-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . The subcellular localization can influence the interactions of (1-Methyl-1H-indol-5-yl)methylamine with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

N-[(1-methylindol-5-yl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-7-14-10-11-4-5-13-12(9-11)6-8-15(13)2/h4-6,8-9,14H,3,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYOEBWZZDRCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC2=C(C=C1)N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)

![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)

![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)